2-Methyl-5-nitrobenzophenone
Overview
Description
2-Methyl-5-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzophenone, featuring a nitro group and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzophenone typically involves the reaction of benzoyl chloride with 2-methyl-5-nitrobenzene. This process can be carried out under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation: Benzoyl chloride reacts with 2-methyl-5-nitrobenzene in the presence of AlCl3 to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: H2/Pd-C or SnCl2/HCl.
Substitution: Electrophiles such as bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Major Products:
Reduction: 2-Methyl-5-aminobenzophenone.
Substitution: 2-Methyl-5-nitro-4-bromobenzophenone.
Scientific Research Applications
2-Methyl-5-nitrobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzophenone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzophenone core can engage in photochemical processes. These interactions can lead to various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
- 2-Methyl-4-nitrobenzophenone
- 2-Methyl-3-nitrobenzophenone
- 2-Methyl-6-nitrobenzophenone
Comparison: 2-Methyl-5-nitrobenzophenone is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. For example, the meta-directing effect of the nitro group in this compound differs from the ortho/para-directing effects seen in other isomers .
Properties
IUPAC Name |
(2-methyl-5-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUCOWULQJLJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399357 | |
Record name | 2-METHYL-5-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39272-00-9 | |
Record name | 2-METHYL-5-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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